molecular formula C26H31FN4O2S B2379752 N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251623-11-6

N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2379752
CAS RN: 1251623-11-6
M. Wt: 482.62
InChI Key: BMWQNJGPSZJOJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not directly available, related compounds have been synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . This might provide some insight into potential synthesis pathways for the compound .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Research on similar compounds to N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has shown promising anti-angiogenic and DNA cleavage activities. A study by Kambappa et al. (2017) synthesized and evaluated novel derivatives of piperidine-4-carboxamide, demonstrating significant inhibition of angiogenesis and effective DNA cleavage. These activities suggest potential applications in cancer therapy due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Anticancer Potential

The compound's structural similarities with other effective Met kinase inhibitors, such as those studied by Schroeder et al. (2009), indicate potential applications in cancer treatment. The research focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating significant tumor stasis in Met-dependent human gastric carcinoma models (Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

Compounds with similar structures, such as those studied by Kolisnyk et al. (2015), have shown antimicrobial activities. The study synthesized novel derivatives of 3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and demonstrated their effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Novel Synthetic Pathways

Vijayakumar et al. (2014) explored efficient synthetic pathways for novel derivatives, which could be applicable to this compound. These methods provide insights into potential synthesis routes for the compound, enabling further exploration and modification for specific applications (Vijayakumar et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results .

Future Directions

Given the lack of specific information about this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The wide range of pharmacological activities exhibited by related compounds suggests potential avenues for exploration .

properties

IUPAC Name

N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2S/c27-21-11-7-6-10-19(21)20-16-34-23-22(20)29-26(30-25(23)33)31-14-12-17(13-15-31)24(32)28-18-8-4-2-1-3-5-9-18/h6-7,10-11,16-18H,1-5,8-9,12-15H2,(H,28,32)(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQNJGPSZJOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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